molecular formula C10H20O2 B15189204 2,4-Dimethyl-2-isopropylpentanoic acid CAS No. 24353-77-3

2,4-Dimethyl-2-isopropylpentanoic acid

Cat. No.: B15189204
CAS No.: 24353-77-3
M. Wt: 172.26 g/mol
InChI Key: WWPDEUORQAIWDC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-isopropylpentanoic acid is an organic compound with the molecular formula C10H20O2 It is a branched-chain carboxylic acid, characterized by the presence of two methyl groups and an isopropyl group attached to the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2-isopropylpentanoic acid typically involves the alkylation of a suitable precursor. One common method is the alkylation of nonylene with carbon monoxide, followed by a series of rearrangement reactions to achieve the desired structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated control systems can further enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2-isopropylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or halides, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethyl-2-isopropylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-2-isopropylpentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylpentanoic acid
  • 2-Isopropylpentanoic acid
  • 2,4-Dimethyl-3-isopropylpentanoic acid

Uniqueness

2,4-Dimethyl-2-isopropylpentanoic acid is unique due to its specific branching pattern and the presence of both methyl and isopropyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

24353-77-3

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,4-dimethyl-2-propan-2-ylpentanoic acid

InChI

InChI=1S/C10H20O2/c1-7(2)6-10(5,8(3)4)9(11)12/h7-8H,6H2,1-5H3,(H,11,12)

InChI Key

WWPDEUORQAIWDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C(C)C)C(=O)O

Origin of Product

United States

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